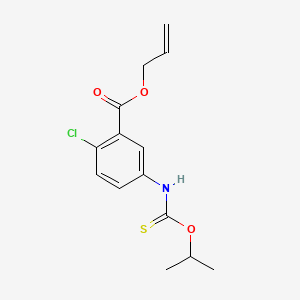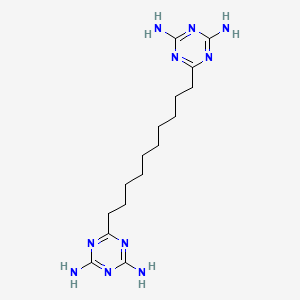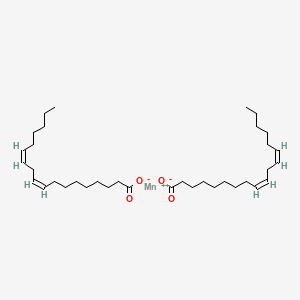
Manganese dilinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese dilinoleate, also known as bis[(9Z,12Z)-9,12-octadecadienoic acid]manganese(II) salt, is a coordination compound with the molecular formula C36H62MnO4. It is derived from linoleic acid, a polyunsaturated omega-6 fatty acid, and manganese, a transition metal. This compound is notable for its applications in various fields, including industrial, biological, and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Manganese dilinoleate can be synthesized through the reaction of manganese(II) acetate with linoleic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the manganese-linoleate complex. The process can be summarized as follows: [ \text{Mn(CH}3\text{COO)}2 + 2 \text{C}{18}\text{H}{32}\text{O}2 \rightarrow \text{Mn(C}{18}\text{H}_{32}\text{O}_2)_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where manganese salts and linoleic acid are reacted under controlled conditions. The reaction mixture is then purified through filtration and recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Manganese dilinoleate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form manganese oxides and other oxidation products.
Reduction: Under certain conditions, it can be reduced to manganese metal or lower oxidation states of manganese.
Substitution: The linoleate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using coordinating solvents or other ligands like phosphines.
Major Products Formed:
Oxidation: Manganese dioxide (MnO2) and other manganese oxides.
Reduction: Manganese metal or manganese(II) compounds.
Substitution: New manganese complexes with different ligands.
Applications De Recherche Scientifique
Manganese dilinoleate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It has been studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research has explored its use in drug delivery systems and as a potential therapeutic agent.
Industry: It is used in the production of coatings, paints, and as a drying agent in alkyd resins .
Mécanisme D'action
The mechanism by which manganese dilinoleate exerts its effects involves its ability to participate in redox reactions. Manganese can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in its role as a catalyst and in biological systems where it can influence oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Manganese(II) acetate: Another manganese coordination compound with similar catalytic properties.
Manganese(II) chloride: Used in various industrial and chemical applications.
Manganese(III) acetylacetonate: Known for its use in organic synthesis and as a catalyst .
Uniqueness: Manganese dilinoleate is unique due to its derivation from linoleic acid, which imparts specific properties related to its fatty acid ligands. This makes it particularly useful in applications involving organic materials and biological systems .
Propriétés
Numéro CAS |
646-00-4 |
|---|---|
Formule moléculaire |
C36H62MnO4 |
Poids moléculaire |
613.8 g/mol |
Nom IUPAC |
manganese(2+);(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C18H32O2.Mn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*7-6-,10-9-; |
Clé InChI |
SEAWWISVQGCBOW-GRVYQHKQSA-L |
SMILES isomérique |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Mn+2] |
SMILES canonique |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Mn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


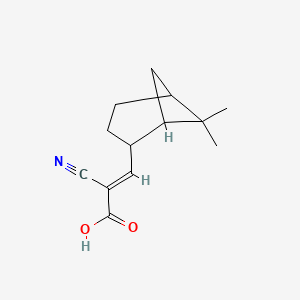
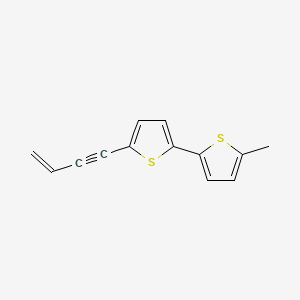


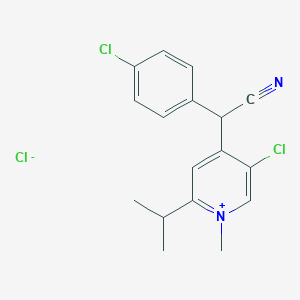
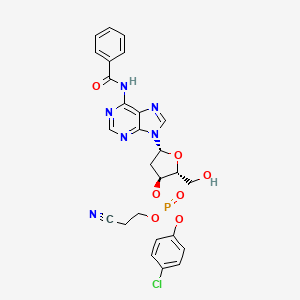
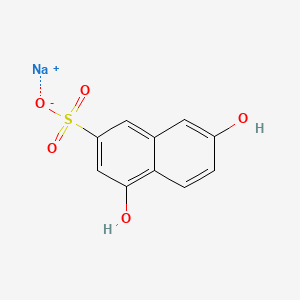
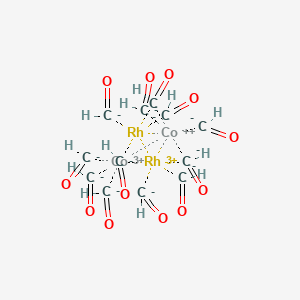
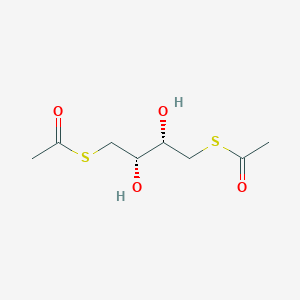
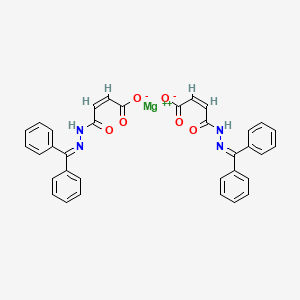
![N-[2-(2-Methoxyethoxy)ethyl]benzene-1,4-diamine](/img/structure/B12676970.png)
